Ethanimidamide, N-butyl-N'-hydroxy-
Description
Ethanimidamide, N-butyl-N'-hydroxy- is a substituted ethanimidamide derivative characterized by a butyl group attached to the nitrogen atom and a hydroxyl group at the N'-position. Ethanimidamides generally feature a core structure of CH3C(=N–X)–NH–Y, where X and Y are substituents influencing reactivity, solubility, and biological activity .
Properties
CAS No. |
62626-22-6 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N'-butyl-N-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5-7-6(2)8-9/h9H,3-5H2,1-2H3,(H,7,8) |
InChI Key |
NTGXPGTZOCFXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=C(C)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, N-butyl-N’-hydroxy- typically involves the reaction of anti-chloroglyoxime with N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine or N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)butane-1,4-diamine . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Ethanimidamide, N-butyl-N’-hydroxy- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, N-butyl-N’-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.
Scientific Research Applications
Ethanimidamide, N-butyl-N’-hydroxy- has several scientific research applications:
Biology: Investigated for its potential as a biochemical reagent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of Ethanimidamide, N-butyl-N’-hydroxy- involves its ability to coordinate with metal ions through its imidamide and hydroxy groups. This coordination can influence various biochemical pathways and molecular targets, depending on the specific metal ion involved .
Comparison with Similar Compounds
Table 1: Key Properties of Ethanimidamide Derivatives
*Theoretical values based on structural analogs.
†Calculated from molecular formula.
Substituent Effects on Properties
- Aryl Groups : Electron-withdrawing groups (e.g., nitro in Compound 24) enhance reaction yields (93% vs. 58% for chloro-substituted Compound 18) but may reduce solubility due to increased polarity .
- Hydroxyimino vs. Hydroxy Groups: Hydroxyimino moieties (e.g., Compounds 18, 24) enable resonance stabilization and metal coordination, whereas the N'-hydroxy group in the target compound may prioritize hydrogen bonding over metal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
